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Compound of Interest

Compound Name: 1-Boc-4-(Phenylamino)piperidine

Cat. No.: B118379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) and synthetic methodology for 1-Boc-4-(phenylamino)piperidine, a key intermediate in

the synthesis of various pharmaceutical compounds, notably fentanyl and its analogs.[1][2] The

information is intended to support research, development, and quality control activities

involving this compound.

Spectroscopic Data
The following sections summarize the expected spectroscopic data for 1-Boc-4-
(phenylamino)piperidine (CAS No: 125541-22-2), based on available literature and spectral

analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-Boc-4-
(phenylamino)piperidine. The expected chemical shifts for the proton (¹H) and carbon-13

(¹³C) nuclei are presented below. These are predicted values based on the analysis of similar

structures and may vary slightly depending on the solvent and experimental conditions.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 t 2H Ar-H (meta)

~6.75 t 1H Ar-H (para)

~6.65 d 2H Ar-H (ortho)

~4.05 br d 2H
Piperidine-H (axial,

C2/C6)

~3.60 br s 1H NH

~3.40 m 1H Piperidine-H (C4)

~2.90 t 2H
Piperidine-H

(equatorial, C2/C6)

~2.00 m 2H
Piperidine-H (axial,

C3/C5)

~1.45 s 9H Boc (-C(CH₃)₃)

~1.35 m 2H
Piperidine-H

(equatorial, C3/C5)

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

~154.8 Boc (C=O)

~147.5 Ar-C (C-N)

~129.3 Ar-C (meta)

~117.5 Ar-C (para)

~113.5 Ar-C (ortho)

~79.5 Boc (-C(CH₃)₃)

~50.5 Piperidine-C (C4)

~43.0 Piperidine-C (C2/C6)

~32.5 Piperidine-C (C3/C5)

~28.4 Boc (-C(CH₃)₃)

Infrared (IR) Spectroscopy
The IR spectrum of 1-Boc-4-(phenylamino)piperidine is expected to show characteristic

absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹) Functional Group

~3360 N-H Stretch (secondary amine)

~3050 C-H Stretch (aromatic)

~2970, 2850 C-H Stretch (aliphatic)

~1695 C=O Stretch (Boc carbonyl)

~1600, 1500 C=C Stretch (aromatic ring)

~1240 C-N Stretch (aromatic amine)

~1160 C-O Stretch (ester)

~750, 690
C-H Bend (out-of-plane, monosubstituted

benzene)
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Mass Spectrometry (MS)
Mass spectrometry of 1-Boc-4-(phenylamino)piperidine provides information on its molecular

weight and fragmentation pattern, aiding in its identification and structural confirmation. The

compound has a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .[3]

m/z Ion Fragmentation Pathway

277 [M+H]⁺ Protonated molecular ion

221 [M-C₄H₈+H]⁺
Loss of isobutylene from the

Boc group

203 [M-C₄H₉O]⁺ Loss of the tert-butoxy radical

177 [M-C₅H₈O₂+H]⁺ Loss of the Boc group

159
Further fragmentation of the

piperidine ring

93 [C₆H₅NH₂]⁺ Aniline fragment

57 [C₄H₉]⁺ tert-Butyl cation

Experimental Protocols
The following protocols describe a common method for the synthesis of 1-Boc-4-
(phenylamino)piperidine and the general procedures for its spectroscopic analysis.

Synthesis of 1-Boc-4-(phenylamino)piperidine
This synthesis is typically achieved through reductive amination of 1-Boc-4-piperidone with

aniline.

Materials:

1-Boc-4-piperidone

Aniline

Sodium triacetoxyborohydride (STAB)
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Acetic acid

Dichloromethane (DCM)

1 M Sodium hydroxide (NaOH) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 1-Boc-4-piperidone and aniline in dichloromethane in a round-bottom flask.

Add acetic acid to the solution.

Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise while

stirring.

Allow the reaction to warm to room temperature and stir for several hours (typically 2-16

hours).

Quench the reaction by adding 1 M aqueous sodium hydroxide solution.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

The product can be further purified by column chromatography or recrystallization if

necessary.

Spectroscopic Analysis
NMR Spectroscopy:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

IR Spectroscopy:

Obtain the IR spectrum of the sample using an FTIR spectrometer equipped with an ATR

(Attenuated Total Reflectance) accessory.

Place a small amount of the solid sample directly on the ATR crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a

chromatographic system (GC-MS or LC-MS).

Acquire the mass spectrum in a suitable ionization mode (e.g., ESI for LC-MS or EI for GC-

MS).

For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the

precursor ion and subject it to collision-induced dissociation (CID).

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of

1-Boc-4-(phenylamino)piperidine.
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Caption: Synthetic workflow for 1-Boc-4-(phenylamino)piperidine.
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Caption: Analytical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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